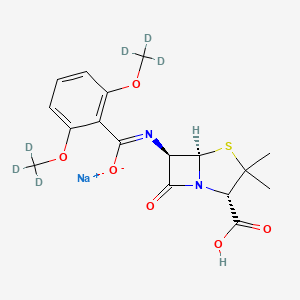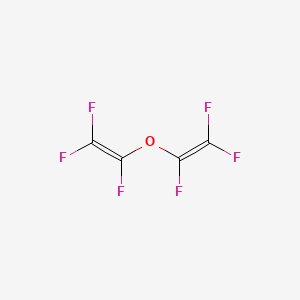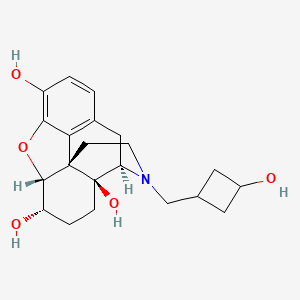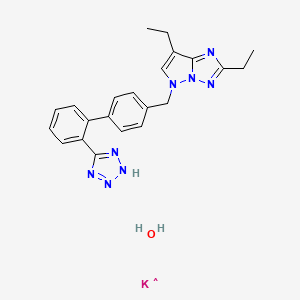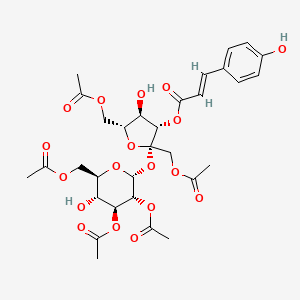
1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762978 , is a natural compound extensively employed in the research of diverse medical conditions. This compound is known for its remarkable antioxidant capabilities, making it a valuable tool in the study of inflammation, malignancies, and cardiovascular dysfunctions.
Preparation Methods
The synthesis of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves multiple acetylation steps. The compound is prepared by acetylating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete acetylation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to study its oxidative stability and degradation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to explore the formation of reduced derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the parent sucrose and coumaric acid derivatives
Scientific Research Applications
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acetylation reactions and the stability of acetylated sugars.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on cellular mechanisms.
Medicine: Research on this compound includes its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.
Industry: It is employed in the development of antioxidant formulations and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. These interactions help in modulating the cellular redox state and preventing oxidative damage .
Comparison with Similar Compounds
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose can be compared with other acetylated sugars and coumaric acid derivatives:
1,6,2’,3’,6’-O-Pentaacetylsucrose: Similar in structure but lacks the coumaroyl group, making it less effective as an antioxidant.
Coumaric Acid: While it shares the coumaroyl group, it does not have the acetylated sugar moiety, which limits its applications in studying acetylation reactions.
Acetylated Glucose Derivatives: These compounds have similar acetyl groups but differ in their sugar moiety, affecting their reactivity and applications .
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose stands out due to its unique combination of acetylated sugar and coumaroyl group, providing a versatile tool for various research applications.
Properties
Molecular Formula |
C31H38O18 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |
InChI Key |
XEULPBRTZLSETH-OZNBHJLGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



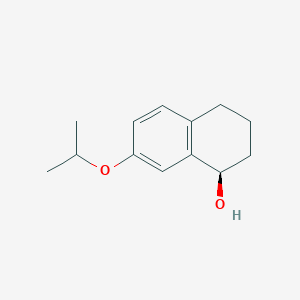
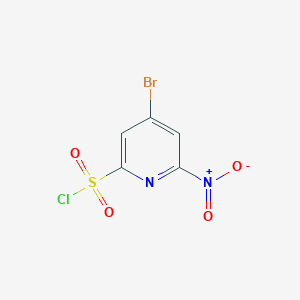
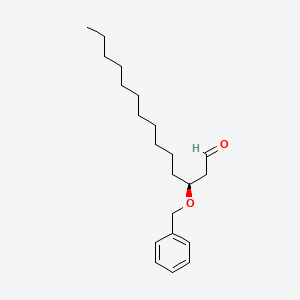
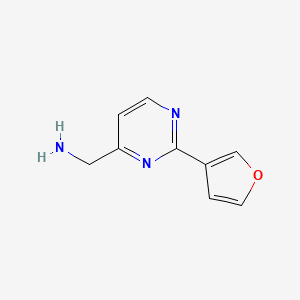
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

